![molecular formula C21H20N2O6 B238720 N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)
N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of furamidine-based compounds. It is a potent antimicrobial agent that has been extensively studied for its potential use in treating various infectious diseases caused by protozoan parasites.
Mécanisme D'action
Furamidine exerts its antimicrobial activity by selectively binding to the minor groove of DNA, thereby preventing the replication and transcription of the parasite's genetic material. This leads to the disruption of the parasite's metabolic processes, ultimately resulting in its death.
Biochemical and Physiological Effects:
Furamidine has been shown to have a number of biochemical and physiological effects, including inhibition of DNA synthesis, disruption of mitochondrial function, and induction of oxidative stress. These effects are thought to be responsible for its potent antimicrobial activity against protozoan parasites.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using furamidine in lab experiments is its high potency against protozoan parasites, making it an ideal candidate for drug development studies. However, one of the limitations of using furamidine is its potential toxicity to human cells, which may limit its clinical use.
Orientations Futures
There are several future directions for research on furamidine, including the development of new analogs with improved potency and selectivity, the investigation of its potential use in combination therapy with other antiparasitic drugs, and the exploration of its potential use in the treatment of other infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of furamidine and its potential toxicity to human cells.
Méthodes De Synthèse
Furamidine can be synthesized using various methods, including the condensation of 4-nitrophenol with 2-methoxyaniline in the presence of a strong acid catalyst, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then acylated with 4-methoxyphenoxyacetic acid chloride to produce the desired product.
Applications De Recherche Scientifique
Furamidine has been extensively studied for its potential use in treating various infectious diseases caused by protozoan parasites, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. It has been shown to be highly effective against these parasites in vitro and in vivo, making it a promising candidate for the development of new antiparasitic drugs.
Propriétés
Formule moléculaire |
C21H20N2O6 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
N-[2-methoxy-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O6/c1-26-15-6-8-16(9-7-15)29-13-20(24)22-14-5-10-17(19(12-14)27-2)23-21(25)18-4-3-11-28-18/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |
Clé InChI |
VQAZNRCSLQGKJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



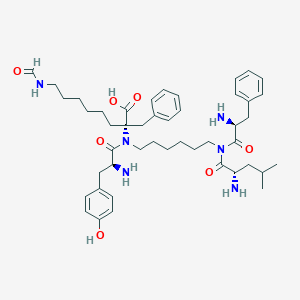


![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
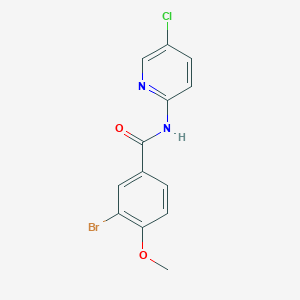
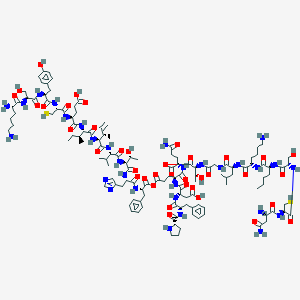
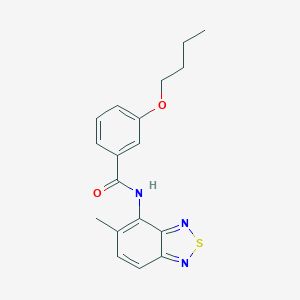
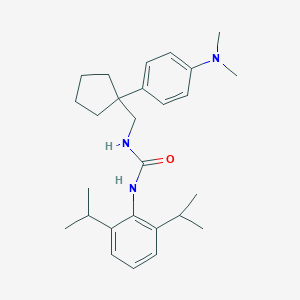
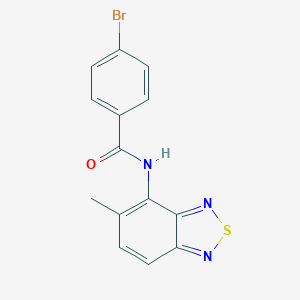


![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

